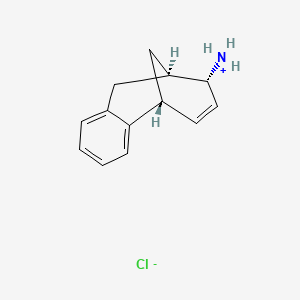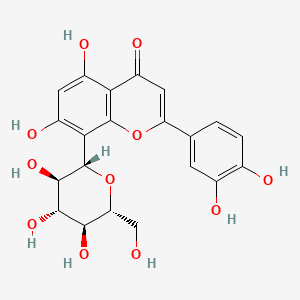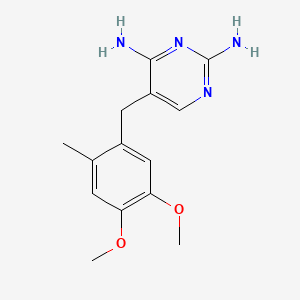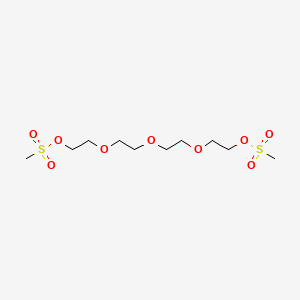
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane
Vue d'ensemble
Description
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is a chemical compound with the molecular formula C10H22O9S2 and a molecular weight of 350.41 g/mol . . This compound is characterized by the presence of two methanesulfonyloxy groups attached to a trioxandecane backbone, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane can be synthesized through the reaction of tetraethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Tetraethylene glycol+2Methanesulfonyl chloride→1,11−Bis(methanesulfonyloxy)-3,6,9-trioxandecane+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better temperature control and mixing.
Analyse Des Réactions Chimiques
Types of Reactions
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyloxy groups can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.
Elimination reactions: The major products are alkenes formed by the removal of the methanesulfonyloxy groups.
Applications De Recherche Scientifique
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane has several applications in scientific research:
Organic synthesis: It is used as a reagent for introducing methanesulfonyloxy groups into organic molecules, which can then be further modified through nucleophilic substitution.
Polymer chemistry: The compound is used in the synthesis of functionalized polymers with specific properties.
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biochemical applications.
Mécanisme D'action
The mechanism of action of 1,11-bis(methanesulfonyloxy)-3,6,9-trioxandecane involves the activation of the methanesulfonyloxy groups, making them susceptible to nucleophilic attack. The methanesulfonyloxy groups act as good leaving groups, facilitating the substitution or elimination reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(methanesulfonyloxy)-3,6-dioxaoctane: Similar structure but with a shorter backbone.
1,14-Bis(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecane: Longer backbone with additional ether linkages.
1,11-Bis(tosyloxy)-3,6,9-trioxandecane: Similar structure but with tosylate groups instead of methanesulfonyloxy groups.
Uniqueness
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is unique due to its specific backbone length and the presence of three ether linkages, which provide flexibility and reactivity. The methanesulfonyloxy groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions.
Propriétés
IUPAC Name |
2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDADHKHXRPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
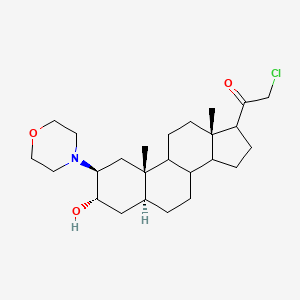
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
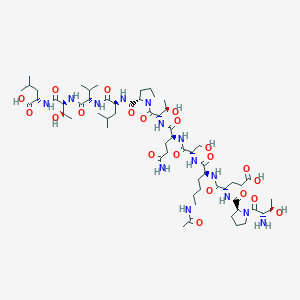
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

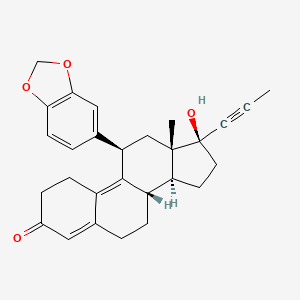
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
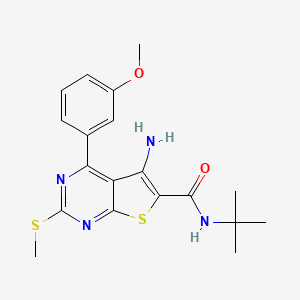

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)
